1-Methylpiperazine-2,5-dione 1-Methylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 5625-52-5
VCID: VC2411678
InChI: InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8)
SMILES: CN1CC(=O)NCC1=O
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

1-Methylpiperazine-2,5-dione

CAS No.: 5625-52-5

Cat. No.: VC2411678

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methylpiperazine-2,5-dione - 5625-52-5

Specification

CAS No. 5625-52-5
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name 1-methylpiperazine-2,5-dione
Standard InChI InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8)
Standard InChI Key GYNOMCDGHQHGHJ-UHFFFAOYSA-N
SMILES CN1CC(=O)NCC1=O
Canonical SMILES CN1CC(=O)NCC1=O

Introduction

Chemical Structure and Classification

1-Methylpiperazine-2,5-dione features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with carbonyl groups at positions 2 and 5, and a methyl group attached to the nitrogen at position 1. This structural arrangement classifies it as a 2,5-diketopiperazine, a group of cyclic dipeptides formed through the condensation of linear dipeptides.

The compound has several synonyms including glycine sarcosine anhydride and 2,5-piperazinedione,1-methyl, reflecting its structural relationship to the amino acids glycine and sarcosine (N-methylglycine) .

Chemical Identity Table

ParameterInformation
Chemical Name1-Methylpiperazine-2,5-dione
CAS Registry Number5625-52-5
Molecular FormulaC₅H₈N₂O₂
Molecular Weight128.13 g/mol
SynonymsGlycine sarcosine anhydride; 2,5-Piperazinedione,1-methyl
Chemical Class2,5-Diketopiperazine

Physical Properties

1-Methylpiperazine-2,5-dione exhibits distinctive physical properties that influence its behavior in various chemical and biological environments. These properties are crucial for understanding its potential applications and handling requirements.

Physical Properties Table

PropertyValueSource
Physical StateSolid
Melting Point141-143 °C
Boiling Point427 °C at 760 mmHg
Density1.202 g/cm³
Flash Point212.1 °C
Index of Refraction1.481
Polar Surface Area (PSA)49.41000
Exact Mass128.05900

The relatively high boiling and flash points indicate good thermal stability, which is beneficial for certain chemical processes and storage conditions . The compound's polarity, as reflected by its PSA value, suggests moderate water solubility and cell membrane permeability, properties that are significant for potential pharmaceutical applications .

Synthesis Methods

The synthesis of 1-methylpiperazine-2,5-dione can be approached through multiple synthetic pathways, with two primary routes documented in the literature: via cyclic intermediates and via acyclic intermediates.

Cyclic Intermediate Route

This synthetic strategy involves constructing the piperazine-2,5-dione ring early in the synthesis. The process typically begins with the formation of a 3-alkylidene derivative, which is subsequently converted to an epoxide intermediate. This epoxide is then further manipulated to introduce the desired functionality .

Acyclic Intermediate Route

The alternative approach involves synthesizing acyclic precursors that are cyclized at a later stage. In one documented method, the reaction of an acyclic intermediate (designated as compound 44 in the literature) with methylisocyanoacetate (MICA) facilitates efficient ring closure to form the piperazine-2,5-dione structure .

Researchers have noted that "Of the two routes to the piperazine-2,5-dione 43, we chose subsequently to use the acyclic route since the MICA reaction with the acyclic intermediate 44 gave a cleaner product than it did with the cyclic epoxide intermediate 42" . This suggests that the acyclic route offers advantages in terms of product purity and potentially yield.

Historical Synthesis Context

Biological Activities and Applications

1-Methylpiperazine-2,5-dione has been identified to possess biological activities that make it relevant for pharmaceutical research and potential therapeutic applications.

Inhibition of Peptide Transporters

One of the most significant biological activities of 1-methylpiperazine-2,5-dione is its role as a selective inhibitor of peptide transporter 2 (PEPT2). This membrane transporter is responsible for the movement of di- and tripeptides across cell membranes, particularly in renal tubules, choroid plexus, and other tissues.

The selective inhibition of PEPT2 by 1-methylpiperazine-2,5-dione has implications for drug delivery systems, particularly for compounds that are substrates of peptide transporters. This property could potentially be exploited to modulate the pharmacokinetics of peptide-based drugs or to target specific tissues with high PEPT2 expression.

Structure-Activity Relationships

The diketopiperazine scaffold of 1-methylpiperazine-2,5-dione serves as a template for structural modifications to enhance biological activities. Studies on related piperazine-2,5-dione derivatives have demonstrated that substitutions at various positions can significantly alter their biological properties, suggesting that 1-methylpiperazine-2,5-dione could serve as a lead compound for the development of more potent and selective agents .

ParameterClassification
GHS SymbolGHS07 (Warning)
Hazard StatementsH335-H319-H315
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313

These classifications indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend specific handling procedures and responses to exposure .

Current Research and Applications

Research on 1-methylpiperazine-2,5-dione continues to evolve, with several areas of active investigation and potential applications.

Drug Delivery Systems

The selective inhibition of PEPT2 by 1-methylpiperazine-2,5-dione opens possibilities for its use in targeted drug delivery systems, particularly for overcoming barriers such as the blood-brain barrier where PEPT2 is expressed in the choroid plexus.

Synthetic Building Block

In synthetic organic chemistry, 1-methylpiperazine-2,5-dione serves as a valuable building block for the construction of more complex molecules. The reactivity of the diketopiperazine ring allows for selective functionalization to create derivatives with enhanced biological activities or specific chemical properties .

Analytical Methods and Characterization

The identification and characterization of 1-methylpiperazine-2,5-dione typically involve various analytical techniques.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the compound. Mass spectrometry is also commonly used to confirm the molecular weight and fragmentation pattern .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed for purity assessment and separation. The compound's moderate polarity makes it amenable to reversed-phase HPLC methods with UV detection .

Physical Characterization

Techniques such as differential scanning calorimetry (DSC) can be used to determine the melting point and thermal behavior of 1-methylpiperazine-2,5-dione, providing important information for formulation and stability studies .

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